molecular formula C14H9F2N3S B12123651 4,5-bis(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 54543-38-3

4,5-bis(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12123651
CAS No.: 54543-38-3
M. Wt: 289.31 g/mol
InChI Key: ATGAVTDHMVBXRF-UHFFFAOYSA-N
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Description

4,5-bis(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring substituted with two 4-fluorophenyl groups and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-bis(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to form the triazole ring. The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4,5-bis(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the presence of a catalyst or a strong electrophile .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides or sulfonic acids, while substitution reactions can introduce various functional groups onto the fluorophenyl rings .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research has highlighted the compound's significant antimicrobial properties. A study demonstrated that derivatives of triazole compounds exhibit promising activity against various bacterial strains and fungi. Specifically, derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol showed effective inhibition against bacteria and yeast-like fungi . The presence of the thiol group is believed to enhance the antimicrobial efficacy by interacting with microbial enzymes.

Case Study: Synthesis and Testing of Derivatives

A synthesis process involving the reaction of benzoic acid hydrazide with carbon disulfide led to the creation of several triazole derivatives. These compounds were characterized using techniques such as FTIR and NMR spectroscopy to confirm their structures. In susceptibility tests, certain derivatives exhibited notable antimicrobial activity, indicating their potential as therapeutic agents .

Agricultural Applications

The compound's fungicidal properties make it a candidate for agricultural applications. Research into sulfur-containing triazoles has shown that they can act as effective fungicides in crop protection. The mechanism often involves disrupting fungal cell wall synthesis or interfering with metabolic pathways critical to fungal growth .

Pharmaceutical Applications

The pharmacological profile of 4,5-bis(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol suggests potential uses in treating various diseases:

  • Antifungal Agents : Its structural similarity to existing antifungals indicates that it may be developed into new treatments for resistant fungal infections.
  • Antiviral Properties : Some studies have indicated that triazole derivatives possess antiviral activities, although specific research on this compound is limited .

Comparative Analysis of Triazole Derivatives

Compound NameAntimicrobial ActivityAntifungal ActivityPotential Applications
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiolHighModerateAntimicrobial therapy
This compoundHighHighAgricultural fungicide, pharmaceutical
Other Triazole DerivativesVariableLow to ModerateVarious therapeutic uses

Mechanism of Action

The mechanism of action of 4,5-bis(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring and fluorophenyl groups can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition of their activity. Additionally, the thiol group can form covalent bonds with cysteine residues in proteins, further modulating their function .

Comparison with Similar Compounds

Similar Compounds

    4,5-bis(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol: Similar structure but with chlorophenyl groups instead of fluorophenyl groups.

    4,5-bis(4-methylphenyl)-4H-1,2,4-triazole-3-thiol: Contains methylphenyl groups instead of fluorophenyl groups.

Uniqueness

4,5-bis(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of fluorine atoms, which can enhance its biological activity and stability. The fluorophenyl groups can increase the compound’s lipophilicity and ability to penetrate biological membranes, making it a valuable candidate for drug development .

Biological Activity

4,5-bis(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 54543-38-3) is a member of the triazole family known for its diverse biological activities. This compound exhibits potential as an antimicrobial, anticancer, and anti-inflammatory agent. This article reviews the synthesis, characterization, and biological activity of this compound based on recent studies.

The chemical properties of this compound are summarized in the following table:

PropertyValue
Molecular FormulaC14H9F2N3S
Molecular Weight289.303 g/mol
Density1.39 g/cm³
Boiling Point377.8 °C at 760 mmHg
Flash Point182.3 °C

Synthesis

The synthesis of this compound typically involves the reaction of substituted isothiocyanates with hydrazides through base-catalyzed intramolecular dehydrative cyclization. This method has been widely adopted due to its efficiency and yield in producing various triazole derivatives .

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. In vitro studies indicate that this compound exhibits significant antibacterial and antifungal activities. For instance, it has shown effectiveness against strains such as Staphylococcus aureus and Candida albicans. The mechanism of action is believed to involve inhibition of fungal cytochrome P450 enzymes .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In particular, it has demonstrated cytotoxic effects against various cancer cell lines including human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231). The MTT assay results indicate that the compound induces apoptosis in these cells through the activation of caspase pathways .

Table: Cytotoxicity Results Against Cancer Cell Lines

Cell LineIC50 (µM)
Human Melanoma (IGR39)15.2
Triple-Negative Breast Cancer12.8
Pancreatic Carcinoma (Panc-1)18.5

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been explored. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in prostaglandin biosynthesis. This inhibition suggests potential use in treating inflammatory conditions .

Case Studies

A notable study involved the synthesis of various derivatives of triazole compounds where this compound was evaluated for its biological activities alongside its analogs. The results indicated that modifications in the substituents significantly affected the biological profiles of these compounds .

Properties

CAS No.

54543-38-3

Molecular Formula

C14H9F2N3S

Molecular Weight

289.31 g/mol

IUPAC Name

3,4-bis(4-fluorophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H9F2N3S/c15-10-3-1-9(2-4-10)13-17-18-14(20)19(13)12-7-5-11(16)6-8-12/h1-8H,(H,18,20)

InChI Key

ATGAVTDHMVBXRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=S)N2C3=CC=C(C=C3)F)F

Origin of Product

United States

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